3-N-Cbz-Aminomethylaniline 3-N-Cbz-Aminomethylaniline
Brand Name: Vulcanchem
CAS No.: 374554-26-4
VCID: VC1992719
InChI: InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18)
SMILES: C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol

3-N-Cbz-Aminomethylaniline

CAS No.: 374554-26-4

Cat. No.: VC1992719

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

3-N-Cbz-Aminomethylaniline - 374554-26-4

Specification

CAS No. 374554-26-4
Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
IUPAC Name benzyl N-[(3-aminophenyl)methyl]carbamate
Standard InChI InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18)
Standard InChI Key ODFMBKSFAAEDJV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N

Introduction

Chemical Structure and Properties

Structural Identification

3-N-Cbz-Aminomethylaniline possesses a distinct chemical structure characterized by a benzene ring with an amino group at the meta position and an aminomethyl group protected by a benzyloxycarbonyl (Cbz) group. The Cbz protection provides stability to one amine functionality while maintaining the reactivity of the other .

The compound is formally identified by the following characteristics:

  • IUPAC Name: benzyl N-[(3-aminophenyl)methyl]carbamate

  • Molecular Formula: C15H16N2O2

  • CAS Registry Number: 374554-26-4

  • European Community (EC) Number: 672-439-1

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various experimental and industrial contexts. These properties have been determined through experimental measurements and computational predictions:

PropertyValue
Molecular Weight256.3 g/mol
Physical AppearanceCrystalline solid
Density1.197 g/cm³
Boiling Point476.9°C at 760 mmHg
Flash Point242.2°C
SolubilitySoluble in organic solvents (e.g., dimethylformamide, dichloromethane)

Table 1: Physical and chemical properties of 3-N-Cbz-Aminomethylaniline

Spectroscopic Identification

For analytical purposes, the compound can be characterized through various spectroscopic techniques. The predicted collision cross-section data, which is valuable for mass spectrometry-based identification, is presented below:

Adductm/zPredicted CCS (Ų)
[M+H]+257.12848160.1
[M+Na]+279.11042172.1
[M+NH4]+274.15502167.8
[M+K]+295.08436165.0
[M-H]-255.11392165.0
[M+Na-2H]-277.09587168.7
[M]+256.12065163.0
[M]-256.12175163.0

Table 2: Predicted collision cross-section data for 3-N-Cbz-Aminomethylaniline in mass spectrometry applications

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 3-N-Cbz-Aminomethylaniline typically involves the selective protection of one amine group of 3-aminobenzylamine using benzyl chloroformate. This reaction proceeds under carefully controlled conditions to ensure selectivity for the benzylic amine over the aniline amine.

The general synthetic procedure involves:

  • Preparation of 3-aminobenzylamine as the starting material

  • Reaction with benzyl chloroformate in the presence of a suitable base

  • Purification through chromatographic techniques or recrystallization

The reaction can be represented as follows:

3-Aminobenzylamine + Benzyl chloroformate → 3-N-Cbz-Aminomethylaniline + HCl

This selective protection strategy is crucial as it enables further synthetic transformations at the unprotected amine site while preserving the protected functionality for later stages of synthesis.

Alternative Synthesis Approaches

Besides the conventional approach, alternative synthetic routes have been developed for the preparation of 3-N-Cbz-Aminomethylaniline:

  • Reductive amination using formaldehyde and sodium triacetoxyborohydride with subsequent Cbz protection

  • Starting from appropriately substituted nitrobenzenes followed by reduction and selective protection

  • Palladium-catalyzed aminocarbonylation reactions of aryl halides

These alternative methods offer advantages in terms of yield, purity, or starting material availability depending on the specific requirements of the synthesis plan.

Applications in Chemical Research and Industry

Pharmaceutical Intermediates

3-N-Cbz-Aminomethylaniline serves as a valuable building block in pharmaceutical synthesis. Its bifunctional nature, with one protected and one free amine group, makes it particularly useful for the construction of complex pharmacologically active molecules. The compound has been utilized in the synthesis of various pharmaceutical agents, including:

  • Antibiotics

  • Anticancer agents

  • Central nervous system active compounds

The selective reactivity of the unprotected amine allows for strategic functionalization while maintaining the carbamate-protected amine for later synthetic steps.

Organic Synthesis Applications

Beyond pharmaceutical applications, 3-N-Cbz-Aminomethylaniline finds use in diverse organic synthesis pathways:

  • As a key intermediate in the preparation of heterocyclic compounds

  • In the synthesis of polyamines with defined protection patterns

  • As a starting material for the preparation of specialty polymers and materials

  • In the development of enzyme inhibitors and other biologically active molecules

The compound's versatility in organic synthesis stems from its well-defined reactivity profile and the orthogonal protection strategy afforded by the Cbz group.

Industrial Applications

In industrial settings, 3-N-Cbz-Aminomethylaniline contributes to the production of:

  • Specialty chemicals

  • Fine chemical intermediates

  • Research reagents for the life sciences industry

  • Components for materials science applications

Hazard StatementDescriptionWarning Level
H302Harmful if swallowedWarning
H312Harmful in contact with skinWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H332Harmful if inhaledWarning
H335May cause respiratory irritationWarning

Table 3: GHS hazard classifications for 3-N-Cbz-Aminomethylaniline

Recommended Precautionary Measures

For safe handling of 3-N-Cbz-Aminomethylaniline, the following precautionary statements are recommended:

  • Personal protection: Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection

  • Workplace practices: Ensure adequate ventilation during handling

  • Storage: Store in a cool, dry place away from incompatible materials

  • First aid: If exposure occurs, follow standard first aid procedures including eye washing, skin decontamination, and seeking medical attention if symptoms persist

Research Applications and Recent Developments

Role in Pharmaceutical Research

Recent research has explored the utility of 3-N-Cbz-Aminomethylaniline in pharmaceutical development. The compound serves as a precursor for more complex molecules with therapeutic potential. Its structural features allow for further derivatization, facilitating the creation of libraries of compounds for medicinal chemistry screening purposes.

Materials Science Applications

In materials science, derivatives of 3-N-Cbz-Aminomethylaniline have been investigated for potential applications in:

  • Specialty polymers with defined amine functionalities

  • Components for advanced materials with specific binding properties

  • Precursors for materials with controlled surface chemistry

Advantages in Synthetic Methodology

The compound offers several advantages in synthetic chemistry workflows:

  • Selective reactivity of the unprotected amine

  • Stability of the Cbz protecting group under various reaction conditions

  • Selective deprotection strategies available for subsequent synthetic steps

  • Compatibility with continuous flow chemistry processes

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